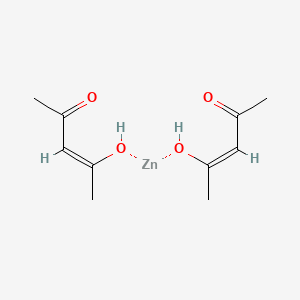

乙酰丙酮锌水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zinc acetylacetonate hydrate: is a coordination complex of zinc with acetylacetonate ligands. The chemical formula for this compound is Zn(C5H7O2)2·xH2O, where x represents the number of water molecules associated with the complex. This compound is known for its crystalline structure and is slightly soluble in water . It is widely used in various scientific and industrial applications due to its unique chemical properties.

科学研究应用

Chemistry: Zinc acetylacetonate hydrate is used as a catalyst in organic synthesis and as a precursor for the preparation of zinc-based nanoparticles and films .

Biology and Medicine:

Industry: In industrial applications, zinc acetylacetonate xhydrate is used in the fabrication of optoelectronic devices and coatings through chemical vapor deposition techniques .

作用机制

Target of Action

Zinc acetylacetonate hydrate, also known as Zinc acetylacetonate xhydrate, is a metal-organic complex . Its primary targets are the biochemical processes where it acts as a precursor for the synthesis of zinc-based nano and microparticles .

Mode of Action

The compound interacts with its targets through coordination chemistry. The acetylacetonate ligand, often abbreviated as “acac”, is a β-diketone that exists in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the zinc ion to form a six-membered chelate ring . This interaction results in the formation of a trimer, Zn3(acac)6, in which each Zn ion is coordinated by five oxygen atoms in a distorted trigonal bipyramidal structure .

Biochemical Pathways

Zinc acetylacetonate hydrate affects various biochemical pathways, particularly those involved in nanoparticle research, polymer science, and catalysis . It plays a significant role in several catalytic reactions, contributing to the selectivity, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Zinc acetylacetonate hydrate’s action are primarily seen in its role as a precursor for the synthesis of zinc-based nano and microparticles . It has been used to prepare magnetic (Zn,Fe)Fe2O4 films and zinc oxide, and it also serves as a catalyst for organic synthesis .

Action Environment

The action, efficacy, and stability of Zinc acetylacetonate hydrate can be influenced by environmental factors. For instance, the compound is hygroscopic in nature , meaning it absorbs moisture from the environment, which could potentially affect its stability and reactivity. Furthermore, the compound’s solubility in water and organic solvents can also impact its action and efficacy in different environments.

生化分析

Biochemical Properties

Zinc acetylacetonate xhydrate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it has been used to prepare magnetic (Zn,Fe)Fe2O4 films and zinc oxide, which are crucial in biochemical applications . The nature of these interactions often involves the coordination of zinc ions with oxygen atoms in a distorted trigonal bipyramidal structure .

Cellular Effects

Zinc acetylacetonate xhydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of zinc-based films and coatings, which are used in optoelectronic applications . The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic pathways, which can lead to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, zinc acetylacetonate xhydrate exerts its effects through binding interactions with biomolecules. The zinc ions in the compound coordinate with oxygen atoms, forming a stable complex that can interact with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zinc acetylacetonate xhydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that zinc acetylacetonate xhydrate can maintain its catalytic activity over extended periods, making it a valuable tool in biochemical research . Its hygroscopic nature requires careful handling to prevent degradation .

Dosage Effects in Animal Models

The effects of zinc acetylacetonate xhydrate vary with different dosages in animal models. At lower doses, the compound can enhance catalytic processes and improve metabolic functions. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . It is essential to determine the optimal dosage to balance efficacy and safety in biochemical applications.

Metabolic Pathways

Zinc acetylacetonate xhydrate is involved in several metabolic pathways, particularly those related to zinc metabolism. The compound interacts with enzymes and cofactors that regulate zinc homeostasis, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining cellular zinc levels and ensuring proper biochemical function.

Transport and Distribution

Within cells and tissues, zinc acetylacetonate xhydrate is transported and distributed through specific transporters and binding proteins. These molecules facilitate the compound’s localization and accumulation in target areas, ensuring its availability for biochemical reactions . The transport and distribution mechanisms are essential for the compound’s effectiveness in various applications.

Subcellular Localization

Zinc acetylacetonate xhydrate exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its role in catalysis and other biochemical processes, as it ensures the compound’s presence in the appropriate cellular context.

准备方法

Synthetic Routes and Reaction Conditions: Zinc acetylacetonate hydrate can be synthesized by reacting zinc sulfate, acetylacetone, and sodium hydroxide. The typical procedure involves dissolving zinc sulfate and acetylacetone in water, followed by the addition of sodium hydroxide to raise the pH and precipitate the complex . Another method involves mixing zinc hydroxide with acetylacetone, which results in an exothermic reaction and the formation of crystalline zinc acetylacetonate .

Industrial Production Methods: In industrial settings, the production of zinc acetylacetonate xhydrate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The compound is typically purified through crystallization from hot ethanol or other suitable solvents .

化学反应分析

Types of Reactions: Zinc acetylacetonate hydrate undergoes various chemical reactions, including:

Oxidation: It can be used as a precursor to synthesize zinc oxide through thermal decomposition.

Substitution: The acetylacetonate ligands can be replaced by other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Thermal decomposition at elevated temperatures.

Substitution: Reactions with other ligands in solution, often under reflux conditions.

Major Products:

Oxidation: Zinc oxide (ZnO).

Substitution: Various zinc complexes depending on the substituting ligand.

相似化合物的比较

- Calcium acetylacetonate

- Barium acetylacetonate

- Copper acetylacetonate

- Nickel acetylacetonate

- Iron acetylacetonate

Uniqueness: Zinc acetylacetonate hydrate is unique due to its specific coordination environment and the stability provided by the acetylacetonate ligands. This stability makes it particularly useful as a precursor in the synthesis of zinc-based materials and as a catalyst in organic reactions .

属性

CAS 编号 |

108503-47-5 |

|---|---|

分子式 |

C10H16O4Zn |

分子量 |

265.6 g/mol |

IUPAC 名称 |

(Z)-4-hydroxypent-3-en-2-one;zinc |

InChI |

InChI=1S/2C5H8O2.Zn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; |

InChI 键 |

KNXAKZGJNLAYCJ-FDGPNNRMSA-N |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.[Zn+2] |

手性 SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Zn] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Zn] |

物理描述 |

White or yellow crystalline powder; [Acros Organics MSDS] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R,3R,5S)-2-Azido-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B1141386.png)

![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B1141387.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/new.no-structure.jpg)

![Benzo[b]fluoranthene](/img/structure/B1141397.png)

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)

![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)